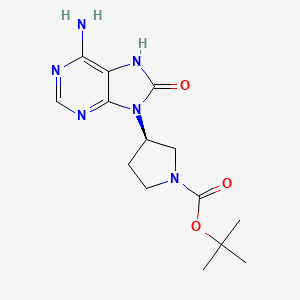

Tert-butyl (R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Beschreibung

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate (Boc) protecting group and a modified purine moiety (6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl). Its stereochemistry (R-configuration) is critical for chiral recognition in biochemical systems. The compound is synthesized via multi-step routes, often involving coupling reactions and catalytic hydrogenation for purine functionalization .

Eigenschaften

Molekularformel |

C14H20N6O3 |

|---|---|

Molekulargewicht |

320.35 g/mol |

IUPAC-Name |

tert-butyl (3R)-3-(6-amino-8-oxo-7H-purin-9-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)19-5-4-8(6-19)20-11-9(18-12(20)21)10(15)16-7-17-11/h7-8H,4-6H2,1-3H3,(H,18,21)(H2,15,16,17)/t8-/m1/s1 |

InChI-Schlüssel |

ZFWGKMPEYIDOQZ-MRVPVSSYSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3NC2=O)N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3NC2=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves:

- Preparation of the (R)-3-substituted pyrrolidine-1-carboxylate (Boc-protected pyrrolidine derivative).

- Introduction of the purine moiety via N-alkylation or nucleophilic substitution at the 9-position of the purine ring.

- Functional group transformations on the purine ring to install the amino and oxo groups at positions 6 and 8, respectively.

Preparation of the Boc-Protected Pyrrolidine Intermediate

The key intermediate, tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate , or its hydroxy or bromo derivatives, is prepared by:

- Starting from commercially available N-Boc-pyrrolidine .

- Lithiation at the 3-position using sec-butyllithium (s-BuLi) at low temperature (-78 °C) under inert atmosphere.

- Subsequent reaction with electrophiles such as B(OMe)3 to form boronic acid intermediates, which can be converted to various functional groups.

- Alternatively, bromination of the 3-hydroxy derivative using carbon tetrabromide in methylene chloride yields the 3-bromo intermediate, which is useful for N-alkylation.

Table 1: Typical reaction conditions for Boc-protected pyrrolidine intermediates

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | s-BuLi in THF, -78 °C, 3 h | 84 | Inert atmosphere |

| Electrophilic quench | B(OMe)3, warming to 0 °C | - | Boronic acid intermediate |

| Bromination | CBr4 in CH2Cl2, rt, 45 min | 79-83 | For 3-bromo derivative |

| Purification | Silica gel chromatography | - | For isolating pure intermediates |

N-Alkylation to Attach the Purine Moiety

- The purine base (e.g., 6-amino-8-oxo-7,8-dihydro-9H-purine) is alkylated at the N9 position by reaction with the 3-bromo or 3-halo pyrrolidine intermediate.

- This N-alkylation is typically performed in polar aprotic solvents such as DMF or toluene with a base like triethylamine or sodium hydride to deprotonate the purine N9-H.

- Reaction temperatures vary from room temperature to 100 °C, with reaction times from several hours to overnight.

Table 2: Representative N-alkylation conditions

| Substrate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protected 3-bromo-pyrrolidine | Purine base, NaH or Et3N, DMF or toluene, rt-100 °C, 16 h | 60-90 | Purification by chromatography |

Functional Group Transformations on Purine Ring

- Chlorination at position 2 of the purine ring can be introduced using reagents such as diphenylphosphoryl azide or other chlorinating agents.

- Methylation or other alkylations at purine positions can be performed using iodomethane in the presence of sodium hydride.

- Amino groups at position 6 are often introduced or retained from starting materials.

Purification and Characterization

- Products are purified by silica gel chromatography , often eluting with mixtures of hexanes and ethyl acetate or dichloromethane.

- Characterization is performed by NMR spectroscopy (1H, 13C) , mass spectrometry (HRMS, APCI+) , and melting point determination.

- Yields vary depending on the step but are generally moderate to good (60-90%).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Boc-pyrrolidine lithiation | s-BuLi, THF, -78 °C, 3 h | 84 | Formation of boronic acid intermediate |

| Bromination of hydroxy derivative | CBr4, CH2Cl2, rt, 45 min | 79-83 | 3-bromo intermediate for alkylation |

| N-Alkylation with purine base | Purine, NaH or Et3N, DMF/toluene, rt-100 °C, 16 h | 60-90 | Formation of purine-pyrrolidine conjugate |

| Purine ring modifications | Diphenylphosphoryl azide, iodomethane, etc. | Variable | Chlorination, methylation steps |

| Purification | Silica gel chromatography | - | Essential for product purity |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the oxo group to a hydroxyl group.

Substitution: Replacement of the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tert-butyl ®-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Tert-butyl 3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)azetidine-1-carboxylate (): Structural Difference: Replaces pyrrolidine (5-membered ring) with azetidine (4-membered ring). Impact: Smaller azetidine ring increases ring strain but may improve binding affinity in sterically constrained environments. Synthesis: Hydrogenation with Pd(OH)₂/C yields 5.0 g (64% recovery) vs. the pyrrolidine analog’s typical 56–72% yields ().

Tert-butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate ():

- Structural Difference : Lacks purine moiety; includes a cyclobutyl-propargyl side chain.

- Impact : Hydrophobic side chain enhances lipophilicity (logP ~3.5 predicted) compared to the polar purine-containing analog.

- Synthesis : Radical-mediated coupling (Bu₃SnH/AIBN) achieves 56% yield, contrasting with the purine analog’s reliance on Pd catalysis.

Functional Group and Substitution Patterns

- Pyrimidine/Purine Analogs (): Tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate (): Incorporates a trifluoromethylpyrimidine group. Impact: Fluorine substituents increase metabolic stability and electronegativity, differing from the purine’s hydrogen-bonding capacity. Synthesis: Mitsunobu-like coupling (N,N,N’,N’-tetramethylazodicarboxamide) achieves 90% yield, highlighting efficient heterocycle conjugation.

-

- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate : Halogen substituents enable cross-coupling reactions (e.g., Suzuki), unlike the purine analog’s redox-sensitive 8-oxo group.

Physicochemical and Structural Analysis

- Steric Effects : Pyrrolidine’s 5-membered ring offers conformational flexibility vs. azetidine’s rigidity.

- Electronic Profile: The purine’s 8-oxo group introduces hydrogen-bond acceptor/donor sites, absent in halogenated or hydrocarbon-substituted analogs.

- Polarity : Boc-protected purine derivatives exhibit moderate polarity (TLC Rf 0.50 in ethyl acetate) , whereas halogenated pyridines () are more lipophilic.

Biologische Aktivität

Tert-butyl (R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 278.31 g/mol

- CAS Number : 86953-79-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research efforts:

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves several key mechanisms:

- Caspase Activation : The compound triggers the activation of caspases, which are crucial for the execution phase of apoptosis .

- Cell Cycle Arrest : It has been observed to inhibit cell cycle progression in various cancer cell lines, leading to reduced cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the compound's cytotoxic effects, contributing to oxidative stress in cancer cells .

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

- In vitro Studies : A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, with an IC50 value of 50 µg/mL .

- Comparative Analysis : In a comparative study involving standard chemotherapeutic agents like cisplatin, the compound showed comparable or superior anticancer activity against specific cell lines, indicating its potential as a novel therapeutic agent .

- Toxicity Assessment : Toxicity studies using non-cancerous human small airway epithelial cells (HSAEC1-KT) revealed a lower cytotoxic effect compared to cancerous cells, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.